1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit significant biological activity and are used in the development of various drugs . This particular compound incorporates a piperazine moiety, which is a common feature in many pharmacologically active compounds .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one” can be characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one” can be complex, involving multiple steps and various reagents . The specific reactions would depend on the synthetic pathway chosen.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one” can be predicted using various computational tools. These properties include its molecular weight, solubility, and Lipinski’s rule of five (RO5) parameters .Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Studies
Synthesis of Ciprofloxacin Derivatives : A derivative similar to the compound of interest was synthesized using ciprofloxacin and thiazole/benzothiazole diazonium chloride, followed by condensation with β-diketones. This process was explored for its potential in creating novel pharmaceutical compounds (Yadav & Joshi, 2008).
Synthesis of Fluorinated Benzothiazolo Imidazole Compounds : Compounds similar to the one were synthesized and showed promising antimicrobial activity. This synthesis process indicates the potential of such compounds in creating effective antimicrobial agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Development of 3-Phenoxypropan-2-ols : Derivatives containing elements similar to the compound of interest were synthesized, demonstrating the versatility of these compounds in creating a variety of chemical structures with potential pharmaceutical applications (Mesropyan et al., 2005).
Synthesis of Sulphonamide Benzothiazole Compounds : This study involved synthesizing novel compounds with components similar to the compound , which exhibited antimicrobial activities. The synthesis path provides insights into the development of new biodynamic agents (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
Pharmaceutical Applications
Development of Norfloxacin Derivatives : Similar to the first point, norfloxacin derivatives were synthesized using a process that could be relevant for creating new pharmaceutical compounds with a structure similar to the compound of interest (Yadav & Joshi, 2008).
Exploring Anticancer and Anti-HIV Activity : Compounds with structural elements similar to the one were evaluated for their antiproliferative and anti-HIV activity. This research highlights the potential of such compounds in therapeutic applications for cancer and HIV (Al-Soud et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c21-16-7-4-8-17-19(16)22-20(27-17)24-12-10-23(11-13-24)18(25)9-14-26-15-5-2-1-3-6-15/h1-8H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRWCMNJXOFLKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.